![molecular formula C17H11ClFNO3 B3035924 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate CAS No. 338777-04-1](/img/structure/B3035924.png)
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate
Vue d'ensemble
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate (4-FCB) is a synthetic compound that has been studied for a variety of scientific applications. It is a member of the oxazol-3-ylmethyl group of compounds, which are derivatives of benzene. 4-FCB has been studied as an anti-inflammatory drug and an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been studied for its potential to be used as an anti-cancer drug, as well as an agent to treat neurological disorders.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Research on similar compounds, such as parabens, which share structural similarities with the given chemical, has been focused on their occurrence, fate, and behavior in aquatic environments. Parabens, due to their widespread use in consumer products, have been studied for their persistence and degradation in water bodies. These studies are crucial for understanding the environmental impact of chemical compounds and their potential for bioaccumulation and toxicity in aquatic ecosystems. The degradation pathways, stability, and interaction with environmental factors such as water, sediment, and biota are essential areas of research for compounds like [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate (Haman et al., 2015).
Synthesis and Chemical Properties
The synthesis of complex molecules and the study of their chemical properties form a significant area of research. For instance, the synthesis of plastic scintillators based on polymethyl methacrylate involves the investigation of luminescent dyes and their interaction with the polymer matrix. This research provides insights into the chemical behavior, stability, and potential applications of synthesized compounds in various fields, including materials science and engineering (Salimgareeva & Kolesov, 2005).
Toxicological Studies
Understanding the toxicological profile of chemical compounds is crucial for assessing their safety and potential health impacts. Studies on the toxicity of chlorinated hydrocarbons and related compounds, for instance, provide valuable information on their effects on health, including potential carcinogenic, teratogenic, and mutagenic effects. This research is essential for evaluating the risks associated with exposure to chemical compounds and for developing guidelines and regulations to protect public health (Kimbrough, 1972).
Pharmaceutical Applications
The synthesis and study of complex chemical compounds often have direct applications in the development of pharmaceuticals. Research into the synthesis of specific chemical structures can lead to the discovery of new drugs or the improvement of existing medications. For example, the development of prodrugs of 5-fluorouracil, such as capecitabine, UFT, and S-1, highlights the importance of chemical synthesis in creating more effective and less toxic therapeutic options for treating various diseases, including cancer (Malet-Martino & Martino, 2002).
Orientations Futures
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future research directions could involve synthesizing various oxazole derivatives and screening them for their various biological activities .
Mécanisme D'action
Target of Action
Oxazole derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide spectrum of biological activities .
Mode of Action
For instance, they can act as nucleophiles, reacting with electrophilic carbon centers . The specific mode of action would depend on the nature of the target and the environmental conditions.
Biochemical Pathways
Oxazole derivatives have been reported to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWYWNQAIIJMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236447 | |
| Record name | [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338777-04-1 | |
| Record name | [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338777-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(4-Chlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3035841.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)
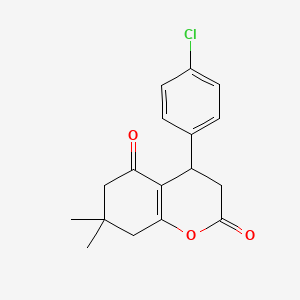


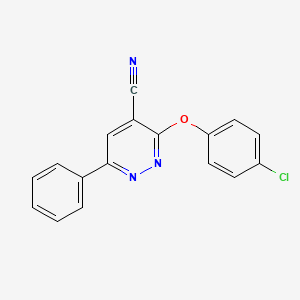
![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)
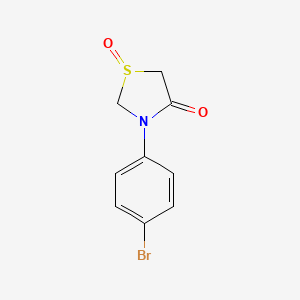
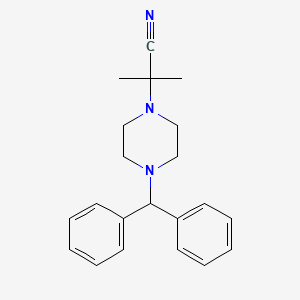
![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)
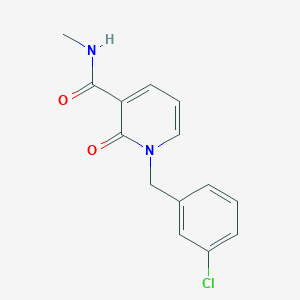

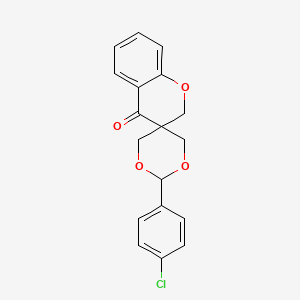
![2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3035864.png)